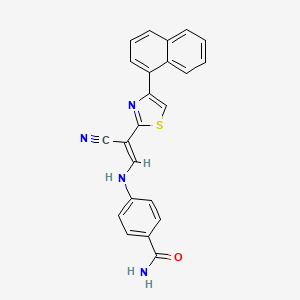

(E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide

Description

(E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring, a thiazole ring, and a cyano group

Properties

IUPAC Name |

4-[[(E)-2-cyano-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)ethenyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4OS/c24-12-17(13-26-18-10-8-16(9-11-18)22(25)28)23-27-21(14-29-23)20-7-3-5-15-4-1-2-6-19(15)20/h1-11,13-14,26H,(H2,25,28)/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYPXSCUMUVROK-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)C(=O)N)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide typically involves a multi-step process:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a 2-aminothiophenol reacts with a 1,3-dicarbonyl compound under acidic conditions.

Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with a cyanoacetate derivative to introduce the vinyl group.

Coupling with Naphthalene: The naphthalene moiety is introduced via a Suzuki coupling reaction, using a palladium catalyst.

Final Amidation: The final step involves the reaction of the intermediate with 4-aminobenzamide under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the cyano group to an amine can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Sodium hydride, alkoxides, amines.

Major Products:

Oxidation: Oxidized thiazole derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Substituted benzamide derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

Materials Science: Its structural properties make it a candidate for use in organic semiconductors and light-emitting diodes.

Biology and Medicine:

Anticancer Research: The compound’s ability to interact with DNA and proteins makes it a potential candidate for anticancer drug development.

Antimicrobial Agents: Its thiazole ring is a common motif in many antimicrobial agents, suggesting potential use in this area.

Industry:

Dyes and Pigments: The compound’s conjugated system can be exploited in the development of new dyes and pigments.

Polymer Science: It can be used as a monomer or comonomer in the synthesis of specialty polymers with unique electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The cyano group and the thiazole ring are key functional groups that facilitate binding to these targets. The naphthalene ring enhances the compound’s ability to intercalate into DNA, disrupting its function and leading to potential anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

- (E)-4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzamide

- (E)-4-((2-cyano-2-(4-(2-naphthyl)thiazol-2-yl)vinyl)amino)benzamide

Comparison:

- Structural Differences: The presence of different substituents on the thiazole and naphthalene rings can significantly alter the compound’s chemical and biological properties.

- Unique Features: The specific combination of a naphthalene ring and a thiazole ring in (E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide provides unique electronic properties that can be exploited in materials science and medicinal chemistry.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Biological Activity

The compound (E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 398.51 g/mol. Its structure includes a thiazole ring, a cyano group, and an amide functional group, which are pivotal for its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Contributes to various biological activities |

| Cyano Group | Enhances electron-withdrawing properties |

| Amide Group | Facilitates interaction with biological targets |

Antitumor Activity

Research indicates that thiazole derivatives often exhibit significant antitumor activity . For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various studies. A related study demonstrated that thiazole-containing compounds had IC50 values ranging from to , indicating their potential as anticancer agents .

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial properties . A study tested various thiazole-based compounds against Gram-positive and Gram-negative bacteria, revealing that some exhibited MIC values comparable to established antibiotics . The presence of the thiazole ring in this compound could enhance its effectiveness against microbial strains.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The cyano and thiazole groups may interact with specific enzymes or receptors, modulating their activity.

- Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Research suggests that these compounds can trigger programmed cell death in malignant cells.

Study 1: Anticancer Efficacy

In a recent study, a series of thiazole derivatives were synthesized and tested for anticancer activity against various cancer cell lines. The results indicated that the introduction of electron-withdrawing groups significantly enhanced the cytotoxicity of these compounds .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of thiazole derivatives against pathogenic bacteria. Compounds were assessed for their Minimum Inhibitory Concentration (MIC), revealing that certain derivatives exhibited potent antibacterial effects, particularly against resistant strains .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylthiazole | Thiazole ring | Antimicrobial |

| 4-Cyanophenol | Cyano group | Anticancer |

| Naphthaleneacetic Acid | Naphthalene moiety | Plant growth regulator |

This table illustrates how this compound stands out due to its combination of structural features that may confer unique biological properties.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:

- Anticancer Activity : Research has shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds containing thiazole rings have demonstrated effectiveness against various cancer cell lines, including colorectal carcinoma .

- Antimicrobial Properties : The presence of the thiazole ring may enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Acetylcholinesterase Inhibition : Compounds similar to (E)-4-((2-cyano-2-(4-(naphthalen-1-yl)thiazol-2-yl)vinyl)amino)benzamide have been evaluated as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer’s disease .

Case Studies

Several studies highlight the potential applications of this compound:

- Anticancer Evaluation : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HCT116, with IC50 values indicating potent activity .

- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets, suggesting mechanisms through which it may exert its effects .

- Hybrid Molecule Design : The compound's structure allows for the design of hybrid molecules that combine different pharmacophores, enhancing their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.